molecular formula C7H10OS B2561536 1-(Thiophen-2-yl)propan-1-ol CAS No. 23229-69-8

1-(Thiophen-2-yl)propan-1-ol

Cat. No.: B2561536
CAS No.: 23229-69-8
M. Wt: 142.22
InChI Key: UEGBPBSUXLGTNF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(thiophen-2-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(thiophen-2-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield 1-(thiophen-2-yl)propan-1-amine.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
1-(Thiophen-2-yl)propan-1-ol serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is utilized in the preparation of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound's structural properties enable it to function effectively as a building block in drug formulations, enhancing the efficacy of therapeutic agents .

Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that related thiophene compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. For example, thiophene derivatives have been explored for their potential against drug-resistant strains of bacteria, showcasing their relevance in combating infections .

Research Applications

Biological Probes
In biological research, this compound is utilized as a probe to study various biochemical processes. Its ability to interact with biological macromolecules allows researchers to investigate mechanisms of action involving thiophene derivatives, contributing to the understanding of cellular functions and disease mechanisms.

Material Science
The compound also finds applications in material science, particularly in the development of organic semiconductors and corrosion inhibitors. Its unique chemical structure enables it to participate in electronic interactions essential for creating advanced materials with specific electrical properties.

Case Studies

Study Title Focus Findings
Synthesis of Novel Thiophene DerivativesAntimycobacterial ActivityCompounds derived from thiophene exhibited significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.02 to 0.12 μg/mL .
Antimicrobial Properties of Thiophene CompoundsBacterial InhibitionResearch demonstrated that thiophene derivatives can effectively inhibit the growth of various bacterial strains, highlighting their potential as new antibiotic agents.
Role as a Building Block in Drug DevelopmentPharmaceutical SynthesisThe compound is integral in synthesizing drugs like Duloxetine, showcasing its importance in medicinal chemistry .

Comparison with Similar Compounds

    Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with lower potency.

    Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical syntheses.

    2-Thiophenemethanol: Similar in structure but with a methanol group instead of propanol.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

1-(Thiophen-2-yl)propan-1-ol is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10S\text{C}_9\text{H}_{10}\text{S}

This structure features a thiophene ring attached to a propanol moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study by Joksimović et al. (2016), it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is believed to stem from the presence of the thiophene ring, which can stabilize free radicals through resonance .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting membrane integrity and leading to cell death in susceptible microorganisms.
  • Free Radical Scavenging : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial efficacy .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Capacity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay, where this compound showed an IC50 value of 25 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid20

Properties

IUPAC Name

1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGBPBSUXLGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
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Synthesis routes and methods II

Procedure details

A 1.0M solution of ethylmagnesium bromide in THF (100 mL) is cooled to -78° C. and 2-thiophene carboxaldehyde (9.35 mL) is added. The reaction is allowed to warm to 23° C. for 1 h, then recooled to -78° C. and quenched with saturated ammonium chloride. After allowing to warm to 23° C., the reaction is extracted with ether (800 mL) and the ethereal layer is washed with water (2×150 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. The product is purified by chromatography over silica gel(2 kg), eluting with 30% ether in pentane to give 13.4 g of the title product as a colorless oil.
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